

Chemical Identity & Structural Characterization[1][2][3][4][5][6][7][8]

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Compound of Interest

Compound Name: *Methyl 5-nitro-2-(pyrrolidin-1-yl)benzoate*

CAS No.: 259269-68-6

Cat. No.: B2846831

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Methyl 5-nitro-2-(pyrrolidin-1-yl)benzoate is a specialized intermediate used primarily in the synthesis of heterocyclic pharmaceutical agents. It belongs to the class of ortho-amino benzoates, characterized structurally by a "push-pull" electronic system where the electron-donating pyrrolidine ring is conjugated to the electron-withdrawing nitro and ester groups.

Table 1: Physicochemical Identifiers

Property	Data Specification
IUPAC Name	Methyl 5-nitro-2-(pyrrolidin-1-yl)benzoate
CAS Registry Number	259269-68-6
Molecular Formula	C ₁₂ H ₁₄ N ₂ O ₄
Molecular Weight	250.25 g/mol
Canonical SMILES	<chem>COC(=O)C1=C(N2CCCC2)C=CC(=C1)[O-]</chem>
InChI String	InChI=1S/C12H14N2O4/c1-18-12(15)10-6-9(14(16)17)4-5-11(10)13-7-2-3-8-13/h4-6H,2-3,7-8H2,1H3
InChIKey	LTXIKDOJJNDAEZ-UHFFFAOYSA-N
Appearance	Yellow to orange crystalline solid (indicative of ICT band)

Synthetic Pathway: Nucleophilic Aromatic Substitution (S_NAr)[10]

The most robust synthetic route for this scaffold involves a Nucleophilic Aromatic Substitution (S_NAr). The reaction exploits the electronic deficiency of the benzene ring, induced by the para-nitro and ortho-ester groups, to facilitate the displacement of a halide leaving group by the pyrrolidine amine.

Mechanism of Action

- **Activation:** The nitro group at position 5 and the ester at position 1 withdraw electron density from the ring, making the carbon at position 2 highly electrophilic.
- **Addition:** Pyrrolidine (nucleophile) attacks C2, breaking the aromaticity and forming a resonance-stabilized Meisenheimer complex.
- **Elimination:** The halide leaving group is expelled, restoring aromaticity and yielding the final product.

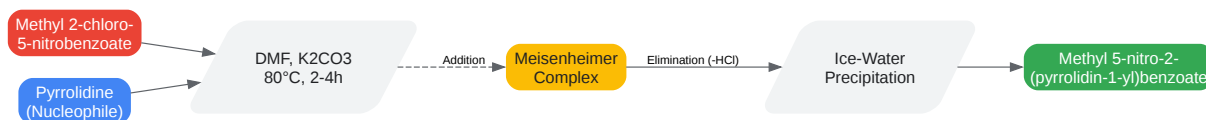
Experimental Protocol

- Precursor: Methyl 2-chloro-5-nitrobenzoate (CAS 6307-82-0) or Methyl 2-fluoro-5-nitrobenzoate (CAS 2965-22-2). Note: The fluoro-derivative reacts significantly faster due to the higher electronegativity of fluorine stabilizing the transition state.
- Reagents: Pyrrolidine (1.1 - 1.5 equivalents).
- Base: Potassium Carbonate () or Diisopropylethylamine (DIPEA) to neutralize the generated acid.
- Solvent: DMF (N,N-Dimethylformamide) or Acetonitrile.

Step-by-Step Methodology:

- Preparation: Charge a reaction vessel with Methyl 2-chloro-5-nitrobenzoate (1.0 eq) and anhydrous DMF (5-10 volumes).
- Addition: Add (2.0 eq) followed by the dropwise addition of Pyrrolidine (1.2 eq) at 0°C to control the exotherm.
- Reaction: Heat the mixture to 60-80°C. Monitor via TLC (Hexane:EtOAc 3:1) or LC-MS for the disappearance of the starting chloride.
- Workup: Pour the reaction mixture into ice-water. The product typically precipitates as a yellow solid.
- Purification: Filter the solid. If necessary, recrystallize from Ethanol or purify via flash column chromatography (Silica gel).

Visualization: Synthesis Workflow



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Figure 1: S_NAr synthesis workflow converting the chloro-precursor to the target pyrrolidinyl benzoate.

Structural Analysis & Electronic Properties

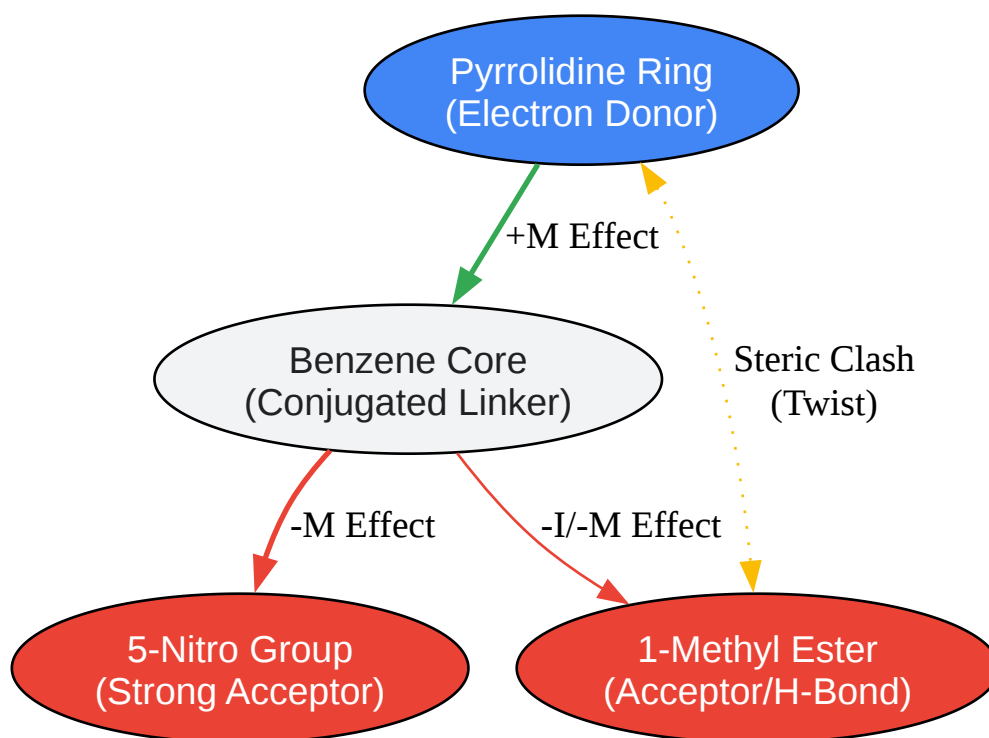
The utility of **Methyl 5-nitro-2-(pyrrolidin-1-yl)benzoate** in drug discovery stems from its specific electronic configuration.

The "Push-Pull" Effect: The molecule features a strong electron donor (pyrrolidine nitrogen) and two electron acceptors (nitro and ester groups) connected via a conjugated

-system.[1]

- **Intramolecular Charge Transfer (ICT):** This conjugation lowers the HOMO-LUMO gap, often resulting in solvatochromic properties (color changes based on solvent polarity).
- **Hydrogen Bonding:** The ester carbonyl oxygen is positioned to accept hydrogen bonds, while the nitro group can interact with specific pockets in biological targets (e.g., kinase hinge regions).
- **Conformation:** Steric hindrance between the bulky pyrrolidine ring and the ortho-ester group forces the pyrrolidine ring to twist slightly out of the benzene plane, influencing binding affinity.

Visualization: Electronic Interactions



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Figure 2: Electronic "Push-Pull" map illustrating donor-acceptor interactions and steric constraints.

Applications in Drug Discovery[7]

This molecule is rarely a final drug but serves as a critical Pharmacophore Scaffold for library generation.

- Kinase Inhibitor Precursors: Reduction of the nitro group (using

or

) yields the corresponding aniline. This 5-amino derivative is a versatile "warhead" attachment point for acrylamides (covalent inhibitors) or urea linkages (Type II kinase inhibitors).

- Quinazolinone Synthesis: The ortho-relationship between the ester and the nitrogen allows for cyclization. Reaction of the reduced amine with formamide or urea can close the ring to

form quinazolinone derivatives, a privileged structure in medicinal chemistry found in drugs like Gefitinib or Idelalisib.

- Fluorescent Probes: Due to the ICT character described in Section 3, derivatives of this scaffold are investigated as environment-sensitive fluorescent probes for labeling hydrophobic protein domains.

References

- National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 22754, Methyl 2-chloro-5-nitrobenzoate. Retrieved March 1, 2026, from [[Link](#)]
- Li, J., et al. (2012).[2] Metal Catalyst-Free Amination of 2-Chloro-5-nitrobenzoic Acid in Superheated Water. Journal of Chemical Research. Retrieved March 1, 2026, from [[Link](#)]

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Sources

- 1. Methyl 5-nitro-2-(pyrrolidin-1-yl)benzoate | 259269-68-6 | Benchchem [[benchchem.com](https://www.benchchem.com)]
- 2. [researchgate.net](https://www.researchgate.net) [[researchgate.net](https://www.researchgate.net)]
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